3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol
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Overview
Description
3-(Trifluoromethyl)-8-azabicyclo[321]octan-3-ol is a bicyclic compound featuring a trifluoromethyl group and an azabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol typically involves the introduction of the trifluoromethyl group into the azabicyclo structure. One common method involves the reaction of a suitable azabicyclo precursor with a trifluoromethylating agent under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to altered biological activity. The azabicyclo structure may also contribute to the compound’s stability and reactivity in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 8-(Trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
- 2-[3-(aminomethyl)phenyl]-N-[5-[®-(3-cyanophenyl)-(cyclopropylmethylamino)methyl]-2-fluorophenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide
Uniqueness
3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol is unique due to its specific combination of a trifluoromethyl group and an azabicyclo structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H12F3NO |
---|---|
Molecular Weight |
195.18 g/mol |
IUPAC Name |
3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C8H12F3NO/c9-8(10,11)7(13)3-5-1-2-6(4-7)12-5/h5-6,12-13H,1-4H2 |
InChI Key |
RZACNMVDSIXILK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2)(C(F)(F)F)O |
Origin of Product |
United States |
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